![molecular formula C22H21NO3 B13151690 1',3',3'-Trimethylspiro[chromene-2,2'-indolin]-6-ylacrylate](/img/structure/B13151690.png)
1',3',3'-Trimethylspiro[chromene-2,2'-indolin]-6-ylacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’,3’,3’-Trimethylspiro[chromene-2,2’-indolin]-6-ylacrylate is a photochromic compound belonging to the spiropyran family. These compounds are known for their ability to change color upon exposure to light, making them valuable in various applications such as optical memory devices, displays, and sensors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1’,3’,3’-Trimethylspiro[chromene-2,2’-indolin]-6-ylacrylate typically involves the reaction of 1’,3’,3’-trimethyl-6-hydroxyspiro(2H-1-benzopyran-2,2’-indoline) with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran at low temperatures (0°C) and then allowed to proceed at room temperature for several hours .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1’,3’,3’-Trimethylspiro[chromene-2,2’-indolin]-6-ylacrylate undergoes various chemical reactions, including:
Photochromic Reactions: The compound can switch between its closed-ring spiropyran form and open-ring merocyanine form upon exposure to ultraviolet light.
Substitution Reactions: The compound can undergo substitution reactions, particularly at the indoline nitrogen or the acrylate group.
Common Reagents and Conditions:
Photochromic Reactions: Ultraviolet light (360-400 nm) is commonly used to induce the photochromic transition.
Substitution Reactions: Reagents such as halogens or nucleophiles can be used under mild conditions to achieve substitution.
Major Products:
Applications De Recherche Scientifique
1’,3’,3’-Trimethylspiro[chromene-2,2’-indolin]-6-ylacrylate has a wide range of scientific research applications:
Chemistry: Used as a photochromic switch in various chemical systems to study light-induced reactions and processes.
Biology: Employed in the development of photoresponsive biomaterials and drug delivery systems.
Medicine: Investigated for potential use in photodynamic therapy and as a component in smart medical devices.
Industry: Utilized in the production of photochromic lenses, optical memory devices, and smart coatings.
Mécanisme D'action
The mechanism of action of 1’,3’,3’-Trimethylspiro[chromene-2,2’-indolin]-6-ylacrylate involves the reversible switching between its spiropyran and merocyanine forms. This transition is induced by ultraviolet light, which causes a cleavage of the C-O bond in the spiropyran form, leading to the formation of the merocyanine form. The merocyanine form can revert to the spiropyran form either thermally or under visible light . This reversible switching is the basis for its photochromic properties and applications.
Comparaison Avec Des Composés Similaires
1’,3’,3’-Trimethyl-6-hydroxyspiro(2H-1-benzopyran-2,2’-indoline): A precursor in the synthesis of 1’,3’,3’-Trimethylspiro[chromene-2,2’-indolin]-6-ylacrylate.
1’,3’,3’-Trimethyl-6-nitrospiro(2H-1-benzopyran-2,2’-indoline): Another photochromic compound with similar properties but different substituents.
Uniqueness: 1’,3’,3’-Trimethylspiro[chromene-2,2’-indolin]-6-ylacrylate is unique due to its specific photochromic properties and the presence of the acrylate group, which allows for further functionalization and incorporation into polymer matrices .
Propriétés
Formule moléculaire |
C22H21NO3 |
|---|---|
Poids moléculaire |
347.4 g/mol |
Nom IUPAC |
(1',3',3'-trimethylspiro[chromene-2,2'-indole]-6-yl) prop-2-enoate |
InChI |
InChI=1S/C22H21NO3/c1-5-20(24)25-16-10-11-19-15(14-16)12-13-22(26-19)21(2,3)17-8-6-7-9-18(17)23(22)4/h5-14H,1H2,2-4H3 |
Clé InChI |
BRBBYZGMQNNZQV-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)OC(=O)C=C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


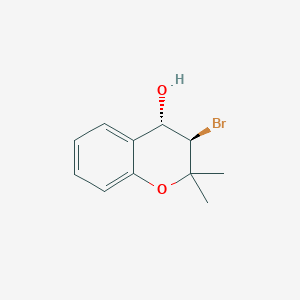
![(1R,5S,6S)-2-((1-(4,5-dihydrothiazol-2-yl)azetidin-3-yl)thio)-6-((R)-1-hydroxyethyl)-1-methyl-6-(4-nitrobenzyl)-7-oxobicyclo[3.2.0]hept-2-ene-3-carboxylic acid](/img/structure/B13151616.png)
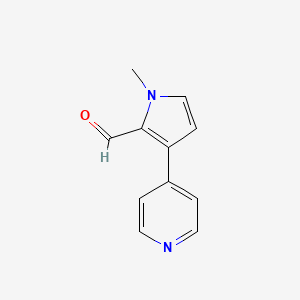
![8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine dihydrochloride](/img/structure/B13151630.png)
![(4R)-4-[(1H-Indol-3-yl)methyl]-5-oxo-D-proline](/img/structure/B13151633.png)
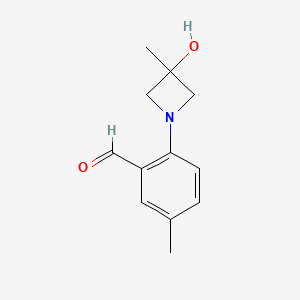
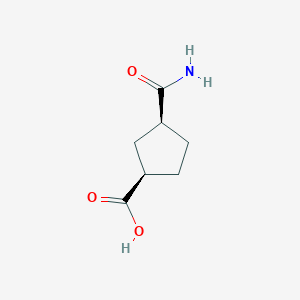
![trans-1-[(Benzyloxy)carbonyl]-6-methylpiperidine-3-carboxylic acid](/img/structure/B13151645.png)

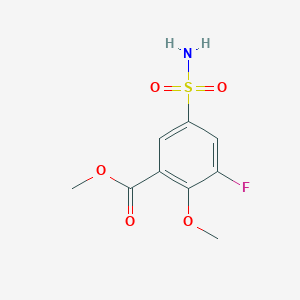
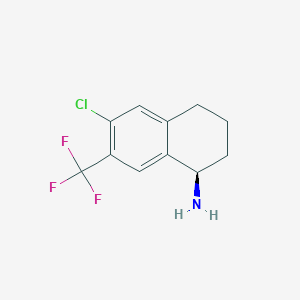
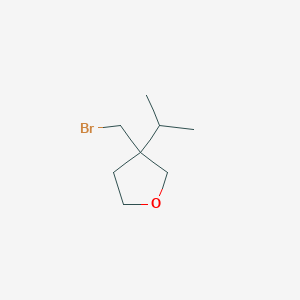
![1-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2-chloroethanone](/img/structure/B13151684.png)
![2-Methyl-5-[(E)-2-nitroethenyl]thiophene](/img/structure/B13151695.png)
